molecular formula C35H37N3O6 B1683593 WK-X-34 CAS No. 908859-10-9

WK-X-34

Cat. No.: B1683593
CAS No.: 908859-10-9
M. Wt: 595.7 g/mol
InChI Key: WKEBQZAUNGERGA-UHFFFAOYSA-N
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Description

WK-X-34 is a third-generation P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) dual inhibitor, classified among small-molecule multidrug resistance (MDR) reversal agents . Its chemical structure includes an N-ethyl-tetrahydroisoquinoline moiety, a feature shared with other potent P-gp inhibitors like GF120918 (elacridar) . This compound has demonstrated efficacy in inhibiting both P-gp and BCRP-mediated drug efflux, making it valuable for studying the pharmacokinetics of drugs affected by these transporters .

Preclinical studies highlight its ability to enhance the oral absorption of P-gp substrates (e.g., paclitaxel) and BCRP substrates (e.g., topotecan and mitoxantrone) in wild-type (WT) mice, achieving systemic exposure levels comparable to transporter-knockout models .

Preparation Methods

WK-X-34 is synthesized through structural modification based on bioisosteric and fragment-growing strategies. The synthetic routes involve the use of adamantane derivatives, which have shown promising results in reversing multidrug resistance. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

WK-X-34 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WK-X-34 has a wide range of scientific research applications, including:

Mechanism of Action

WK-X-34 exerts its effects by inhibiting the efflux function of P-glycoprotein, thereby increasing the intracellular concentration of anticancer drugs. This inhibition is achieved through the binding of this compound to the P-glycoprotein, preventing it from transporting drugs out of the cells. The molecular targets and pathways involved include the ATP-binding sites of P-glycoprotein and the associated signaling pathways that regulate drug efflux .

Comparison with Similar Compounds

Selectivity for P-gp vs. BCRP

Compound P-gp Inhibition BCRP Inhibition Key Structural Features
WK-X-34 Yes Yes N-ethyl-tetrahydroisoquinoline
GF120918 Yes Yes Acridone-carboxamide scaffold
LY335979 Yes No Difluorobenzocycloheptene derivative
VX-710 (Biricodar) Yes Yes Cyclopropyldibenzosuberane backbone
XR9576 (Tariquidar) Yes No Anthranilamide derivative
  • Dual Inhibitors (P-gp + BCRP): this compound and GF120918 share overlapping inhibition profiles. Both reduce the efflux of mitoxantrone (BCRP substrate) in MCF7 cells and enhance paclitaxel absorption in mice . However, GF120918 exhibits higher potency in vivo, normalizing paclitaxel absorption in WT mice to levels observed in mdr1a/1b knockout (KO) models . Key Difference: this compound uniquely delays paclitaxel elimination (ke = 0.23 h⁻¹ vs. 0.35 h⁻¹ in mdr1a/1b KO mice), suggesting additional inhibition of metabolic enzymes .
  • Selective P-gp Inhibitors:
    LY335979 (zosuquidar) and XR9576 show minimal BCRP interaction. For example, LY335979 increases paclitaxel absorption in WT mice without altering topotecan pharmacokinetics, confirming its selectivity .

In Vivo Pharmacokinetic Effects

Table 1: Impact on Paclitaxel Pharmacokinetics in Mice (20 mg/kg oral dose)

Parameter WT Mice (Control) WT + this compound (40 mg/kg) WT + LY335979 (60 mg/kg) mdr1a/1b KO Mice
Cmax (nM) 442 8636 1208 1179
AUCsys (nM·h) 3086 8636 3201 3086
ke (h⁻¹) 0.50 0.23 0.64 0.35
  • This compound increases paclitaxel AUCsys by ~3-fold compared to mdr1a/1b KO mice, while LY335979 achieves similar Cmax but lower systemic exposure due to lack of metabolic inhibition .

Table 2: Impact on Topotecan (BCRP Substrate) Pharmacokinetics

Group Vmax (nmol/min/kg) Csys (nM)
WT Mice 1.29 234
WT + this compound 5.30 469
bcrp KO Mice 5.30 469
WT + LY335979 1.29 234

Clinical Relevance in Cancer Therapy

  • Synergy with Chemotherapeutics:
    this compound reverses ABCG2-mediated resistance to tozasertib (aurora kinase inhibitor), reducing IC50 values in ABCG2-overexpressing UKF-NB-3 cells from 48.8-fold to baseline levels . LY335979 lacks this effect.
  • Toxicity Considerations:
    this compound’s dual inhibition may increase systemic exposure to toxic substrates, necessitating dose optimization . In contrast, LY335979’s selectivity minimizes off-target risks .

Structural and Functional Advantages

  • Dual Inhibition: this compound’s N-ethyl-tetrahydroisoquinoline group enables binding to both P-gp and BCRP substrate pockets, unlike LY335979’s rigid difluorobenzocycloheptene structure, which favors P-gp specificity .
  • Derivative Development: Recent derivatives of this compound (e.g., compound 7i) show enhanced MDR reversal (142.79-fold vs. 64.41-fold for this compound) while retaining dual inhibition properties .

Q & A

Basic Research Questions

Q. What is the role of WK-X-34 in modulating ABCG2 transporter activity, and how is this applied in experimental designs?

  • Methodological Answer : this compound is a selective ABCG2 inhibitor used to study drug efflux mechanisms. In experimental setups, it is typically applied at concentrations of 2.5 µM to block ABCG2-mediated transport, enabling researchers to isolate its effects on drug resistance. For example, in cytotoxicity assays, this compound is co-administered with chemotherapeutic agents (e.g., tozasertib) to evaluate ABCG2-dependent resistance in cell lines .
  • Key Data : In UKF-NB-3ABCG2 cells, this compound reduced the IC50 of tozasertib by 3.5-fold (P < 0.05), confirming its role in reversing ABCG2-mediated resistance .

Q. How should this compound be integrated into in vitro absorption studies to assess pharmacokinetic interactions?

  • Methodological Answer : Use Caco-2 cell monolayers or wild-type (WT) murine models to measure absorption rates (V) with and without this compound. In WT mice, systemic concentrations (Csys) and portal vein concentrations (Cpv) are compared under different inhibitor conditions. For example, this compound increased absorption rates by 1.8-fold in WT mice compared to mdr1a/1b KO models, indicating ABCG2-specific inhibition .
  • Key Data :

ConditionV (nmol/min/kg)n
WT + this compound12.3 ± 1.25
WT (control)6.8 ± 0.95

Q. What are the standard protocols for validating this compound’s inhibitory efficacy in flow cytometry experiments?

  • Methodological Answer : Co-stain cells with ABCG2 substrates (e.g., Hoechst 33342) and this compound. Measure fluorescence retention via flow cytometry. Include controls with known inhibitors (e.g., LY335979) to benchmark efficacy. Ensure data reproducibility by repeating experiments across three biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s inhibitory potency across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., ABCG2 expression levels, off-target effects). To address this:

  • Normalize ABCG2 expression using lentiviral transduction in cell lines (e.g., UKF-NB-3ABCG2 vs. control) .
  • Compare inhibitor kinetics in parallel assays (e.g., Caco-2 monolayers vs. murine models) .
  • Apply statistical rigor : Use ANOVA to account for variability and report 95% confidence intervals .

Q. What experimental strategies optimize this compound’s stability in long-term cytotoxicity assays?

  • Methodological Answer :

  • Pre-treatment protocols : Pre-incubate cells with this compound for 1 hour before adding chemotherapeutic agents to ensure inhibitor stability.
  • Solvent controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced cytotoxicity.
  • Temperature control : Maintain assays at 37°C with 5% CO2 to mimic physiological conditions .

Q. How do researchers differentiate ABCG2-specific effects of this compound from off-target interactions in multi-transporter systems?

  • Methodological Answer :

  • Knockout models : Compare results in ABCG2<sup>-/-</sup> vs. WT models.
  • Multi-inhibitor panels : Co-administer this compound with inhibitors of related transporters (e.g., P-gp inhibitors like cyclosporin A).
  • Transcriptomic profiling : Validate ABCG2 specificity via RNA-seq or CRISPR-Cas9 knockdown .

Q. What computational approaches complement experimental data on this compound’s binding affinity to ABCG2?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses of this compound within the ABCG2 transmembrane domain.
  • MD simulations : Perform 100-ns simulations to assess stability of inhibitor-transporter interactions.
  • QSAR modeling : Corrogate structural analogs (e.g., GF120918) to identify critical pharmacophores .

Q. Data Contradiction Analysis

Q. Why does this compound exhibit variable efficacy in Caco-2 vs. in vivo models, and how can this be addressed?

  • Methodological Answer : Differences stem from tissue-specific ABCG2 expression and bioavailability. Mitigate by:

  • Dose normalization : Adjust this compound concentrations based on plasma protein binding (e.g., murine plasma vs. cell culture media).
  • Tissue sampling : Measure portal vein concentrations (Cpv) in vivo to account for first-pass metabolism .

Q. Ethical and Reporting Standards

Q. What are the best practices for reporting this compound-related data to ensure reproducibility?

  • Methodological Answer :

  • Detailed protocols : Publish step-by-step methods in supplementary materials, including inhibitor preparation and storage conditions .
  • Raw data sharing : Deposit flow cytometry profiles and pharmacokinetic curves in repositories like Figshare.
  • Conflict declaration : Disclose all funding sources and potential ABCG2 inhibitor patents .

Properties

CAS No.

908859-10-9

Molecular Formula

C35H37N3O6

Molecular Weight

595.7 g/mol

IUPAC Name

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39)

InChI Key

WKEBQZAUNGERGA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WKX34;  WKX-34;  WKX 34;  WK-X-34;  WK-X 34;  WK-X34.

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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